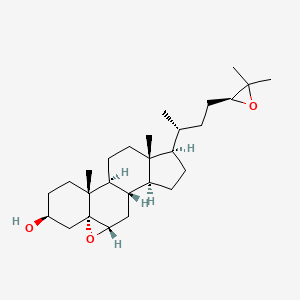
5,6-24(S),25-Diepoxycholesterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-24(S),25-Diepoxycholesterol is a cholestanoid.
Aplicaciones Científicas De Investigación
Cholesterol Homeostasis Regulation
5,6-24(S),25-Diepoxycholesterol functions as a crucial regulator of cholesterol metabolism. It is produced in the cholesterol biosynthetic pathway and serves to modulate cholesterol levels within cells. Studies indicate that this compound can suppress the activation of sterol regulatory element-binding proteins (SREBPs), which are key regulators of cholesterol homeostasis . By inhibiting SREBP activity, this compound helps prevent the accumulation of excess cholesterol, thereby protecting cells from potential cytotoxic effects associated with high cholesterol levels.
Table 1: Effects of this compound on Cholesterol Metabolism
| Parameter | Effect |
|---|---|
| SREBP Activation | Suppressed |
| Cholesterol Synthesis | Decreased |
| ABCA1 Expression | Increased |
| LXR Target Gene Activity | Enhanced |
Liver X Receptor Activation
The compound has been identified as a potent ligand for Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in regulating lipid metabolism and inflammation . Activation of LXRs by this compound leads to the induction of genes involved in cholesterol efflux, thereby promoting the removal of excess cholesterol from cells. This mechanism is particularly relevant in the context of atherosclerosis and other cardiovascular diseases.
Case Study: Breast Cancer Treatment
Recent research has explored the potential use of LXR agonists like this compound in breast cancer therapy. The activation of LXRα has been shown to inhibit cell proliferation and induce cell cycle arrest in estrogen receptor-positive breast cancer cells . This suggests that targeting LXRs may provide a novel therapeutic strategy for treating drug-resistant breast cancer subtypes.
Neuroprotective Effects
Emerging evidence suggests that this compound may exert neuroprotective effects by modulating inflammatory responses in the brain. The compound's ability to activate LXRs can influence microglial activation and reduce neuroinflammation, which is implicated in neurodegenerative diseases such as Alzheimer's disease .
Table 2: Neuroprotective Mechanisms of this compound
| Mechanism | Effect |
|---|---|
| Microglial Activation | Inhibited |
| Inflammatory Cytokine Release | Reduced |
| Neuroinflammation | Alleviated |
Implications in Metabolic Disorders
Given its role in regulating cholesterol levels and inflammation, this compound holds promise for addressing metabolic disorders such as obesity and type 2 diabetes. By enhancing cholesterol efflux and improving insulin sensitivity through LXR activation, this compound could potentially mitigate some metabolic syndrome components .
Propiedades
Número CAS |
220066-69-3 |
|---|---|
Fórmula molecular |
C27H44O3 |
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
(1S,2R,5S,7R,9S,11S,12S,15R,16R)-15-[(2R)-4-[(2S)-3,3-dimethyloxiran-2-yl]butan-2-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol |
InChI |
InChI=1S/C27H44O3/c1-16(6-9-22-24(2,3)29-22)19-7-8-20-18-14-23-27(30-23)15-17(28)10-13-26(27,5)21(18)11-12-25(19,20)4/h16-23,28H,6-15H2,1-5H3/t16-,17+,18+,19-,20+,21+,22+,23+,25-,26-,27+/m1/s1 |
Clave InChI |
IUSLCYDEWITGFD-AISCQZDLSA-N |
SMILES |
CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC5C6(C4(CCC(C6)O)C)O5)C |
SMILES isomérico |
C[C@H](CC[C@H]1C(O1)(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]5[C@@]6([C@@]4(CC[C@@H](C6)O)C)O5)C |
SMILES canónico |
CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC5C6(C4(CCC(C6)O)C)O5)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















